molecular formula C8H6ClNO3 B1295273 o-Nitrophenylacetyl chloride CAS No. 22751-23-1

o-Nitrophenylacetyl chloride

Cat. No. B1295273
CAS RN: 22751-23-1
M. Wt: 199.59 g/mol
InChI Key: BKTDBYAOZVFUNR-UHFFFAOYSA-N
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Patent
US04206240

Procedure details

Thionylchloride (12.0 g) and 18.11 g of 2-nitrophenylacetic acid are weighed into a flask and allowed to stand at room temperature (~21°) for 16 hours. A stirring bar is added and the reaction driven to completion by warming at 35° for five additional hours until no solid is visible. To the red solution is added 5 ml benzene and the volatile material is removed with vacuum to give 2-nitrophenyacetyl chloride.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
18.11 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[N+:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][C:15]([OH:17])=O)([O-:7])=[O:6]>C1C=CC=CC=1>[N+:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][C:15]([Cl:3])=[O:17])([O-:7])=[O:6]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
18.11 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to stand at room temperature
CUSTOM
Type
CUSTOM
Details
(~21°)
CUSTOM
Type
CUSTOM
Details
for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
A stirring bar is added
TEMPERATURE
Type
TEMPERATURE
Details
by warming at 35° for five additional hours until no solid
CUSTOM
Type
CUSTOM
Details
the volatile material is removed with vacuum

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.